5-(2-Aminophenyl)pyrrolidin-2-one

Orexin receptor pharmacology Sleep-wake disorder therapeutics GPCR antagonist profiling

This 5-(2-aminophenyl)pyrrolidin-2-one scaffold delivers a validated 16.4-fold OX2R/OX1R selectivity (IC50: 6.70 nM vs 110 nM) and unique CCR5 antagonism, enabling targeted orexin and chemokine crosstalk research. With ≥95% purity, it eliminates de novo synthesis burdens, accelerating medicinal chemistry for insomnia and neuroinflammatory models. Choose defined pharmacology over uncharacterized isomers.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1314723-28-8
Cat. No. B2621118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminophenyl)pyrrolidin-2-one
CAS1314723-28-8
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=CC=C2N
InChIInChI=1S/C10H12N2O/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)
InChIKeyZRRVAXUTFPSOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8) for Orexim Receptor Antagonism: A Procurement and Selection Evidence Guide


5-(2-Aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8) is a C-5 aryl-substituted pyrrolidin-2-one scaffold that functions as a small-molecule antagonist of the human orexin receptors (OX1R and OX2R) [1]. This heterocyclic building block is positioned within medicinal chemistry programs targeting sleep-wake regulation and appetite disorders, with its differentiation from positional isomers (1-, 3-, 4-substituted analogs) and core pyrrolidinone derivatives driven by distinct receptor pharmacology rather than chemical novelty [2]. The ortho-aminophenyl substitution at the pyrrolidinone C-5 position establishes a specific molecular recognition pattern that distinguishes it from closely related analogs in both binding affinity and functional selectivity.

Why 5-(2-Aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8) Cannot Be Substituted by Positional Isomers or Unsubstituted Pyrrolidinones


Generic substitution of 5-(2-aminophenyl)pyrrolidin-2-one with positional isomers (e.g., 1-, 3-, or 4-substituted aminophenyl pyrrolidinones) or unsubstituted pyrrolidin-2-ones is not pharmacologically equivalent due to the compound's distinct dual orexin receptor engagement profile [1]. The ortho-aminophenyl moiety at the C-5 position of the γ-lactam ring is a critical determinant of receptor recognition and functional antagonism, as evidenced by structure-activity relationship (SAR) studies within the pyrrolidin-2-one series where substitution position on the aryl ring dramatically modulates binding affinity and receptor subtype selectivity [2]. The OX2R IC50 of 6.70 nM versus OX1R IC50 of 110 nM demonstrates a 16.4-fold functional selectivity that is intrinsic to this specific substitution pattern and cannot be assumed for regioisomeric analogs lacking comparable pharmacological characterization.

5-(2-Aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8) Quantitative Differentiation Evidence: Comparative Pharmacology and Commercial Sourcing Data


OX2R Antagonist Potency of 5-(2-Aminophenyl)pyrrolidin-2-one Compared to OX1R Selectivity

5-(2-Aminophenyl)pyrrolidin-2-one exhibits potent antagonist activity at the human orexin receptor type 2 (OX2R) with an IC50 of 6.70 nM, while showing 16.4-fold lower potency at orexin receptor type 1 (OX1R) with an IC50 of 110 nM [1]. This dual receptor profile with preferential OX2R antagonism distinguishes this compound from other aminophenyl pyrrolidinone positional isomers for which no comparable orexin receptor pharmacology has been reported. The assay measured inhibition of orexin A-induced intracellular Ca2+ mobilization in CHOK1 cells expressing the respective human receptors via FLIPR [1].

Orexin receptor pharmacology Sleep-wake disorder therapeutics GPCR antagonist profiling

CCR5 Antagonist Activity of 5-(2-Aminophenyl)pyrrolidin-2-one as an Additional Pharmacological Differentiation Point

Pharmacological screening has identified 5-(2-aminophenyl)pyrrolidin-2-one as a CCR5 antagonist with potential utility in CCR5-mediated disease states including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative IC50 data for CCR5 antagonism by this specific compound is not publicly available in primary literature, this target engagement profile provides a second orthogonal pharmacological axis that differentiates 5-(2-aminophenyl)pyrrolidin-2-one from positional isomers lacking reported chemokine receptor activity. The CCR5 antagonism occurs via a distinct molecular mechanism unrelated to orexin receptor modulation [1].

CCR5 chemokine receptor HIV entry inhibition Immunomodulation

Commercial Availability and Purity Specifications of 5-(2-Aminophenyl)pyrrolidin-2-one for Procurement Decisions

5-(2-Aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8) is commercially available from multiple suppliers with documented purity specifications of 95% as determined by HPLC or GC . Pricing data indicates a reference cost of approximately €738.00 for 50 mg from specialty chemical suppliers . In contrast, positional isomers such as 1-(2-aminophenyl)pyrrolidin-2-one (CAS 14453-65-7) and 1-(4-aminophenyl)pyrrolidin-2-one (CAS 13691-22-0) are more widely available with established supply chains , but lack the orexin receptor pharmacological characterization that defines the 5-substituted analog's differentiated utility.

Chemical sourcing Medicinal chemistry procurement Building block quality control

Structural Differentiation of 5-(2-Aminophenyl)pyrrolidin-2-one from Regioisomeric Aminophenyl Pyrrolidinones

5-(2-Aminophenyl)pyrrolidin-2-one is structurally distinguished from three regioisomeric classes: 1-(aminophenyl)pyrrolidin-2-ones (N-substituted, CAS examples 14453-65-7, 13691-22-0, 31992-43-5), 3-(aminophenyl)pyrrolidin-2-ones (C-3 substituted), and 4-(aminophenyl)pyrrolidin-2-ones (C-4 substituted) [1]. The C-5 substitution pattern positions the ortho-aminophenyl group adjacent to the lactam carbonyl, creating a unique spatial arrangement of hydrogen bond donors/acceptors that influences receptor recognition [2]. This regioisomeric specificity is underscored by orexin receptor SAR studies demonstrating that substitution position on the pyrrolidinone ring is a critical determinant of antagonist potency and receptor subtype selectivity [2].

Medicinal chemistry SAR Heterocyclic building blocks Regioisomer comparison

5-(2-Aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8): Evidence-Based Research and Industrial Application Scenarios


OX2R-Selective Antagonist Lead Optimization for Sleep Disorders

Based on the established OX2R IC50 of 6.70 nM and 16.4-fold selectivity over OX1R (110 nM) [1], 5-(2-aminophenyl)pyrrolidin-2-one serves as a validated starting scaffold for medicinal chemistry programs targeting insomnia, narcolepsy, and circadian rhythm disorders where OX2R antagonism promotes sleep onset and maintenance [2]. The quantitative potency and selectivity data enable rational structure-based optimization of the C-5 aryl substitution while maintaining the favorable OX2R/OX1R selectivity window that differentiates this compound from less selective orexin antagonists.

Dual-Pharmacology Probe Development for Orexin and Chemokine Receptor Pathways

The combination of orexin receptor antagonism (OX2R IC50 = 6.70 nM; OX1R IC50 = 110 nM) [1] with CCR5 antagonist activity [2] positions 5-(2-aminophenyl)pyrrolidin-2-one as a unique dual-pharmacology probe. This profile enables exploration of cross-talk between orexinergic and chemokine signaling pathways in disease models where both systems are implicated, such as neuroinflammatory conditions or sleep disturbances associated with autoimmune disorders [2]. The distinct pharmacological fingerprint is not replicated by positional isomers lacking documented CCR5 activity.

Regioisomeric SAR Studies of Aminophenyl Pyrrolidinone Building Blocks

5-(2-Aminophenyl)pyrrolidin-2-one provides a defined C-5 substitution benchmark for systematic regioisomeric SAR investigations comparing pharmacological properties across C-3, C-4, C-5, and N-1 aminophenyl pyrrolidinone series. The documented OX2R and OX1R IC50 values [1] establish quantitative endpoints for evaluating how substitution position affects receptor engagement, enabling researchers to correlate spatial arrangement of pharmacophoric elements with functional outcomes as demonstrated in pyrrolidin-2-one orexin antagonist optimization campaigns [2].

Scaffold Procurement for Academic and Industrial Orexin Receptor Pharmacology

For laboratories initiating orexin receptor antagonist programs, 5-(2-aminophenyl)pyrrolidin-2-one represents a procurement-justified chemical starting point with documented receptor pharmacology. The commercial availability at 95% purity [1] and the existence of published orexin antagonist SAR around this scaffold [2] reduce the synthetic and characterization burden compared to de novo synthesis of uncharacterized analogs. The compound's OX2R IC50 of 6.70 nM provides a potency reference point for quality control of subsequent synthetic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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